Cas no 97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole)

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole structure
97421-12-0 structure
Product Name:1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
Número CAS:97421-12-0
MF:C7H11N3O2
Megavatios:169.181141138077
MDL:MFCD11845714
CID:751061
PubChem ID:11355708
Update Time:2024-10-25

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Propiedades químicas y físicas

Nombre e identificación

    • 1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
    • 1-(TERT-BUTYL)-4-NITRO-1H-PYRAZOLE
    • 1H-Pyrazole, 1-(1,1-dimethylethyl)-4-nitro-
    • 1-tert-butyl-4-nitro-1H-pyrazole
    • 1-tert-butyl-4-nitropyrazole
    • 1-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole (ACI)
    • CS-0207669
    • AKOS016001907
    • MFCD11845714
    • FPKZTRHYFSEGRN-UHFFFAOYSA-N
    • BS-24740
    • DB-363796
    • XDA42112
    • 97421-12-0
    • DTXSID50463282
    • SCHEMBL1522012
    • MDL: MFCD11845714
    • Renchi: 1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3
    • Clave inchi: FPKZTRHYFSEGRN-UHFFFAOYSA-N
    • Sonrisas: [O-][N+](C1=CN(C(C)(C)C)N=C1)=O

Atributos calculados

  • Calidad precisa: 169.085126602g/mol
  • Masa isotópica única: 169.085126602g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 182
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1
  • Superficie del Polo topológico: 63.6Ų

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Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 80 °C; 3 d, 80 °C; 80 °C → rt
Referencia
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Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, 80 °C
Referencia
Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer
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Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  cooled
Referencia
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Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ;  3 h, 80 °C
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Métodos de producción 7

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Métodos de producción 8

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1.2 Reagents: Sodium bicarbonate Solvents: Water
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Métodos de producción 9

Condiciones de reacción
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Métodos de producción 10

Condiciones de reacción
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Métodos de producción 12

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1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Raw materials

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Preparation Products

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:97421-12-0)1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
Número de pedido:A858631
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:13
Precio ($):312.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97421-12-0)1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
A858631
Pureza:99%
Cantidad:1g
Precio ($):312.0